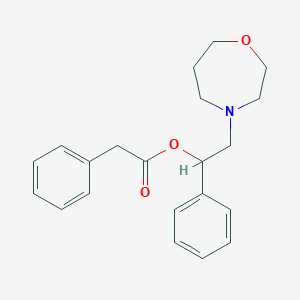
2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate is a chemical compound that belongs to the class of oxazepanes Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-2-(hydroxymethyl)propane-1,3-diol with benzoic acid in the presence of a dehydrating agent such as xylene . The reaction is typically carried out under reflux conditions to remove the water formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazepane ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline
- 4-(1-aminoethyl)phenyl]-(2-phenyl-1,4-oxazepan-4-yl)methanone
Uniqueness
2-(1,4-Oxazepan-4-yl)-1-phenylethyl 2-phenylacetate is unique due to its specific structural features, such as the presence of both oxazepane and phenylacetate moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H25NO3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
[2-(1,4-oxazepan-4-yl)-1-phenylethyl] 2-phenylacetate |
InChI |
InChI=1S/C21H25NO3/c23-21(16-18-8-3-1-4-9-18)25-20(19-10-5-2-6-11-19)17-22-12-7-14-24-15-13-22/h1-6,8-11,20H,7,12-17H2 |
InChI Key |
HWYGUTKZDAWQHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)CC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















